Product packaging for Benzene, (3-methoxy-1-propynyl)-(Cat. No.:CAS No. 22174-59-0)

Benzene, (3-methoxy-1-propynyl)-

Cat. No.: B14705874
CAS No.: 22174-59-0
M. Wt: 146.19 g/mol
InChI Key: XTYBMJQHLYVUBK-UHFFFAOYSA-N
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Description

General Overview of Aryl Ether Derivatives in Organic Synthesis

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are a cornerstone of organic chemistry. rsc.org This structural motif is not merely a synthetic curiosity; it is prevalent in a vast array of pharmaceuticals, agrochemicals, natural products, and advanced materials. rsc.orgrsc.org The ether linkage can significantly influence a molecule's conformational properties, solubility, and its ability to engage in intermolecular interactions such as hydrogen bonding.

The synthesis of aryl ethers has been a subject of extensive research, evolving from classical methods to modern catalytic processes. rsc.org

Williamson Ether Synthesis: This traditional method involves the reaction of a phenoxide with an alkyl halide. While foundational, it can require harsh conditions. Catalytic versions have been developed to use weaker, less toxic alkylating agents like alcohols or esters at high temperatures. acs.orgacs.org

Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an alcohol, which often requires high temperatures and stoichiometric amounts of copper. rsc.orgorganic-chemistry.org Modern protocols have improved this reaction by using specialized ligands. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Inspired by the success of C-N bond formation, palladium-catalyzed methods for C-O bond formation have become a powerful tool. nih.gov These reactions, such as the Buchwald-Hartwig etherification, allow for the coupling of aryl halides or triflates with alcohols under milder conditions and with greater functional group tolerance. rsc.orgorganic-chemistry.orgnih.gov

Metal-Free Arylations: More recent developments include metal-free approaches using reagents like diaryliodonium salts to arylate alcohols under exceptionally mild conditions. organic-chemistry.org

These advanced synthetic methods have made complex aryl ether derivatives more accessible, enabling their incorporation into structurally diverse molecules for various applications. nih.govgoogle.com

Importance of Alkyne Functionality in Advanced Organic Chemistry

The alkyne functional group, containing a carbon-carbon triple bond, is a versatile and highly valuable tool in organic synthesis. numberanalytics.comnih.gov Its unique electronic structure and linear geometry, a result of sp-hybridization, impart reactivity that allows for the construction of complex molecular frameworks. nih.govsolubilityofthings.com

Alkynes are prized as synthetic intermediates for several key reasons: numberanalytics.commasterorganicchemistry.com

Reactivity: The two π-bonds in an alkyne make it an electron-rich center, susceptible to a wide range of addition reactions, including hydrogenation, halogenation, and hydration. solubilityofthings.com This allows for the conversion of alkynes into alkenes (with specific cis- or trans-geometry) and alkanes, providing stereochemical control. masterorganicchemistry.com

Building Blocks: Terminal alkynes possess a weakly acidic proton that can be removed by a strong base to form a metal acetylide. This nucleophile is crucial for C-C bond formation via reactions with alkyl halides or other electrophiles. masterorganicchemistry.com

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and bio-orthogonal method for linking molecular fragments.

Applications in Science: The alkyne moiety is found in numerous natural products with potent biological activities, such as antitumor and antimicrobial agents. nih.govwikipedia.org In medicinal chemistry, it is incorporated into drugs like the antiretroviral Efavirenz and the antifungal Terbinafine. wikipedia.org In material science, the polymerization of alkynes can produce conductive polymers and other materials with unique electronic and optical properties. numberanalytics.comnumberanalytics.com

The combination of these features makes the alkyne an indispensable functional group for chemists aiming to build molecular complexity and diversity. numberanalytics.com

Contextualization of Benzene (B151609), (3-methoxy-1-propynyl)- within Contemporary Chemical Research

While specific studies on "Benzene, (3-methoxy-1-propynyl)-" are not prominent in available literature, its structure places it at the intersection of several important research areas. The molecule combines a phenyl group, an internal alkyne, and a methoxy (B1213986) group, suggesting it could serve as a valuable synthetic building block.

Structurally related compounds, such as aryl propargyl ethers (Ar-O-CH₂-C≡CH), are widely studied. These ethers are used as synthons for creating more complex heterocyclic structures like benzofurans and dibenzofurans. rsc.org They are also employed in the development of cytochrome P450 inhibitors and in creating functionalized materials through click reactions. nih.govresearchgate.net The intramolecular cyclization of aryl propargyl ethers is a key strategy in organic synthesis. acs.org

Given this context, "Benzene, (3-methoxy-1-propynyl)-" could theoretically be of interest for:

Synthetic Transformations: The internal alkyne could undergo a variety of addition and metal-catalyzed reactions, while the methoxy group could influence regioselectivity and reactivity.

Medicinal Chemistry: As a small, functionalized aromatic compound, it could serve as a fragment in the design of larger, biologically active molecules.

Material Science: Its rigid propynyl (B12738560) linker and aromatic nature could be exploited in the synthesis of novel polymers or functional materials.

However, without direct experimental data, these applications remain speculative. The study of this specific molecule would be necessary to validate its potential and uncover its unique chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B14705874 Benzene, (3-methoxy-1-propynyl)- CAS No. 22174-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22174-59-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-methoxyprop-1-ynylbenzene

InChI

InChI=1S/C10H10O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3

InChI Key

XTYBMJQHLYVUBK-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC=CC=C1

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of Benzene, 3 Methoxy 1 Propynyl and Analogs

Electrophilic and Nucleophilic Reactivity of Aryl Alkynes

Aryl alkynes, such as "Benzene, (3-methoxy-1-propynyl)-", exhibit a rich and varied reactivity profile, participating in reactions initiated by both electron-deficient (electrophilic) and electron-rich (nucleophilic) species. The electronic interplay between the aromatic ring and the alkyne triple bond governs the regioselectivity and stereoselectivity of these transformations.

Electrophilic Addition to the Alkyne Triple Bond

The triple bond of aryl alkynes is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org However, the reactivity of alkynes towards electrophiles is generally lower than that of corresponding alkenes. ic.ac.uk This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbons of the alkyne, which holds the π-electrons more tightly, and the higher energy of the resulting vinyl cation intermediate. lumenlearning.com

The mechanism of electrophilic addition to an alkyne typically proceeds through a two-step process. The initial step involves the attack of the electrophile on the π-electron system of the triple bond, leading to the formation of a vinyl carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile in the second step to yield the final addition product. The regioselectivity of the addition to unsymmetrical aryl alkynes is governed by the stability of the intermediate carbocation. According to Markovnikov's rule, the electrophile adds to the carbon atom of the triple bond that results in the formation of the more stable carbocation. libretexts.org For aryl alkynes, the phenyl group can stabilize an adjacent positive charge through resonance, influencing the regiochemical outcome.

For instance, the hydration of terminal alkynes, often catalyzed by mercury salts, results in the formation of a methyl ketone, consistent with Markovnikov's rule. libretexts.org The reaction is initiated by the electrophilic attack of the mercuric ion (Hg²⁺) on the alkyne. libretexts.org

Table 1: Key Steps in the Electrophilic Hydration of a Terminal Alkyne

StepDescription
1 Electrophilic addition of Hg²⁺ to the alkyne to form a mercury-containing vinylic carbocation. libretexts.org
2 Nucleophilic attack of water on the vinylic carbocation. libretexts.org
3 Deprotonation to form an organomercury enol. libretexts.org
4 Replacement of mercury with a proton to yield a neutral enol. libretexts.org
5 Keto-enol tautomerization to the final ketone product. libretexts.org

Hydroboration-oxidation of terminal alkynes provides a complementary, anti-Markovnikov addition of water, yielding an aldehyde upon tautomerization of the intermediate enol. libretexts.org

Mechanistic Aspects of Nucleophilic Substitution on the Aromatic Ring

While the electron-rich nature of the benzene (B151609) ring generally favors electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The alkyne substituent in "Benzene, (3-methoxy-1-propynyl)-" is generally considered to be a weakly deactivating group, making nucleophilic aromatic substitution challenging without further activation.

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination mechanism. chemistrysteps.comlibretexts.org This process involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. chemistrysteps.com

Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation. libretexts.org The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. A key feature of the SNAr mechanism is that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Consequently, the bond strength to the leaving group has a less significant effect on the reaction rate compared to SN1 and SN2 reactions. masterorganicchemistry.com

Intramolecular Cyclization Reactions for Ring System Construction

Aryl alkynes, including "Benzene, (3-methoxy-1-propynyl)-" and its analogs, are valuable precursors for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. These transformations can be promoted by transition metals, heat, or electrophilic reagents.

Palladium-Mediated Cyclization to Chromene Derivatives

Palladium catalysts are highly effective in promoting the cyclization of suitably substituted aryl alkynes to form chromene derivatives. nih.gov These reactions often proceed through a cascade of elementary steps, including coordination of the palladium catalyst to the alkyne, nucleophilic attack, and subsequent cyclization.

One common strategy involves the palladium-catalyzed reaction of aryl propargyl ethers. The mechanism can involve the formation of a π-allylpalladium intermediate following the isomerization of the propargyl group to an allene (B1206475). nih.gov Intramolecular attack of the phenolic oxygen onto this intermediate can then lead to the formation of the chromene ring system. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of ligands on the palladium catalyst and the reaction conditions.

Palladium-catalyzed carbonylative cyclization of related aryl alkenols has also been reported to produce chromane derivatives, highlighting the versatility of palladium catalysis in synthesizing such heterocyclic scaffolds. nih.gov

Thermal Rearrangements and Electrophilic Cyclization Mechanisms

Upon heating, aryl propargyl ethers can undergo thermal rearrangements to form chromenes. The reaction is believed to proceed through an initial libretexts.orglibretexts.org-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl intermediate, which then undergoes a ic.ac.ukrsc.org-hydride shift and a subsequent 6π-electrocyclization to furnish the chromene product. nsf.gov

The rate of these thermal rearrangements is influenced by the substitution pattern on both the aromatic ring and the propargyl moiety. acs.org For instance, the presence of substituents can affect the energetics of the transition states involved in the rearrangement and cyclization steps.

Electrophilic cyclization can also be induced by treating aryl alkynes with electrophilic reagents. The electrophile activates the alkyne towards intramolecular attack by a nucleophilic group on the aromatic ring or a side chain. This approach provides a powerful method for the construction of a variety of heterocyclic systems.

Claisen Rearrangement of Aryl Propargyl Ethers

The Claisen rearrangement is a powerful and well-studied libretexts.orglibretexts.org-sigmatropic rearrangement that has been extensively applied to aryl propargyl ethers for the synthesis of chromenes and other heterocyclic compounds. wikipedia.orgnrochemistry.com This concerted, pericyclic reaction proceeds through a cyclic transition state and is typically thermally initiated. rsc.orgwikipedia.org

The mechanism of the aromatic Claisen rearrangement of an aryl propargyl ether involves the following key steps:

libretexts.orglibretexts.org-Sigmatropic Rearrangement: The initial and often rate-determining step is the concerted rearrangement of the aryl propargyl ether to form an ortho-allenyl cyclohexadienone intermediate. nsf.gov

Tautomerization: The cyclohexadienone intermediate then tautomerizes to form an ortho-allenyl phenol (B47542).

ic.ac.ukrsc.org-Hydride Shift: A subsequent ic.ac.ukrsc.org-hydride shift converts the allenyl phenol into an ortho-propenyl phenol.

Electrocyclization: The final step is a 6π-electrocyclization of the ortho-propenyl phenol to yield the 2H-chromene product. nsf.gov

Computational studies using Density Functional Theory (DFT) have provided significant insights into the energetics and mechanism of the Claisen rearrangement of aryl propargyl ethers. rsc.org These studies have helped to elucidate the structures of the transition states and intermediates involved in the reaction cascade. nsf.gov

Table 2: Mechanistic Pathways in the Thermal Cyclization of Aryl Propargyl Ethers nsf.gov

PathwayInitial StepKey Intermediate(s)Final StepProduct
A Claisen rearrangement at the less sterically hindered ortho positionAllenyl cyclohexadienone, enol, dieneElectrocyclizationBenzopyran (Chromene)
B Claisen rearrangement at the more sterically hindered ortho positionAllenyl cyclohexadienoneIntramolecular Diels-Alder reactionTetracyclic adduct

Carbon-Hydrogen (C-H) Activation and Carbocarbation Reactions

Carbon-hydrogen (C-H) bond activation is a pivotal process in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This section explores the application of this strategy, specifically focusing on undirected double C-H bond activation in anisole derivatives and metal-catalyzed regioselective functionalization of alkynes, including "Benzene, (3-methoxy-1-propynyl)-".

Undirected Double C-H Bond Activation in Anisole Derivatives

The development of methods for the undirected functionalization of C-H bonds presents a significant challenge in synthetic chemistry due to the lack of a directing group to control reactivity and selectivity. acs.org However, recent advancements have demonstrated the feasibility of such transformations.

A notable example is the iridium(III)-catalyzed carbocarbation of alkynes through the undirected, sequential activation of C(sp²)–H and C(sp³)–H bonds of anisoles. nih.gov This reaction is facilitated by a novel, electron-deficient cyclopentadienyl iridium(III) complex in conjunction with an ancillary sulfoxide ligand. nih.gov The process involves the annulative carbofunctionalization of unsaturated bonds, a key transformation that proceeds through a metalacyclic intermediate. nih.gov

Key Findings:

Reaction Mechanism: The proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway for the initial arene C(sp²)–H activation of anisole. nih.gov The sulfoxide ligand is crucial for creating the optimal electronic environment at the iridium(III) center to enable efficient C-H bond cleavage. nih.gov This initial activation can occur at either the ortho or para positions. Following this, a second CMD event is believed to occur for the C(sp³)–H activation. nih.gov

Regioselectivity: For all substrates, the arene C(sp²)–H activation occurs exclusively ortho to the methoxy (B1213986) group. nih.gov In the case of meta-substituted anisoles, functionalization happens solely at the least sterically hindered ortho-position, resulting in a single regioisomer. nih.gov Even when a competitive ortho-position is electronically activated by an electron-withdrawing group, metalation predominantly occurs at the more sterically accessible carbon. nih.gov

Catalyst Stability and Activity: A key intermediate, a DMSO-bound metalacycle, has been isolated and characterized by X-ray diffractometry. While stable at ambient temperature, this intermediate regains its catalytic activity when heated under the standard reaction conditions. nih.gov

This methodology represents the first example of a carbocarbation of triple bonds that proceeds via an undirected, sequential activation of C(sp²)–H and C(sp³)–H bonds in anisole, offering a synthetically valuable and mechanistically understood transformation. nih.gov

Metal-Catalyzed Regioselective Alkyne Functionalization

The functionalization of alkynes is a cornerstone of organic synthesis, providing access to a diverse array of molecular architectures. Metal-catalyzed reactions, in particular, offer powerful tools for achieving high regioselectivity in the addition of various functionalities across the carbon-carbon triple bond.

Ruthenium-catalyzed nucleophilic aromatization of enediynes represents a novel approach to synthesizing functionalized benzene derivatives. acs.org This method allows for the regioselective addition of nucleophiles to the internal alkyne carbon. acs.org The reaction is catalyzed by TpRu(PPh₃)(CH₃CN)₂PF₆ and is compatible with a range of mild nucleophiles, including water, alcohols, and aniline. acs.org This process is significant as it avoids the formation of methyl ketones, a common outcome in electrophilic metal-catalyzed hydration of terminal alkynes. acs.org

Recent progress has also been made in controlling the regioselectivity of reactions involving unsymmetrical internal alkynes. acs.org New strategies have been developed to achieve selective anti-insertion products, deviating from the conventional syn-stereoselectivity that arises from the syn-addition of organometallic species across the alkyne. acs.org

Demethylation Pathways of Methoxy-Substituted Aromatic Compounds

The cleavage of the methyl ether linkage in methoxy-substituted aromatic compounds is a crucial transformation in organic synthesis, often necessary for the deprotection of hydroxyl groups or for further functionalization. This section delves into the primary mechanisms governing this process: Lewis acid-mediated cleavage and oxidative demethylation.

Lewis Acid-Mediated Cleavage Mechanisms

Lewis acids are widely employed as effective reagents for the cleavage of aromatic methoxy groups. nih.gov The high reactivity of strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (AlCl₃) makes them common choices for this transformation. chem-station.com

The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, forming a complex that enhances the leaving group ability of the methoxy moiety. chem-station.com A subsequent nucleophilic attack, typically by a halide anion released from the Lewis acid, on the methyl group results in the cleavage of the C-O bond, yielding the corresponding phenol and a methyl halide. chem-station.com

Common Lewis Acids and Their Characteristics:

Lewis AcidReactivityTypical ConditionsNotes
Boron Tribromide (BBr₃) Very StrongLow temperatures (-78°C to 0°C), gradual warmingReacts violently with water; commercially available in dichloromethane solution. chem-station.com
Aluminum Trichloride (AlCl₃) StrongOften requires heating in solvents like dichloromethane or acetonitrileLess reactive than BBr₃; can also catalyze Friedel-Crafts reactions. nih.govchem-station.com

The choice of Lewis acid and reaction conditions can influence the selectivity of the demethylation process, particularly in molecules with multiple methoxy groups or other functional groups. For instance, AlCl₃ has been used for the selective cleavage of aromatic methoxy groups adjacent to a carbonyl function without affecting other methoxy groups. nih.gov

Acid-catalyzed cleavage of aryl-ether linkages has been shown to be significantly faster in phenolic compounds compared to non-phenolic ones. acs.org The presence of a methoxy substituent on the phenyl ring can also alter the product distribution. acs.org

Oxidative Demethylation Processes

Oxidative demethylation provides an alternative pathway for the cleavage of methoxy groups, often proceeding under different conditions and with different selectivities compared to Lewis acid-mediated methods. This process is particularly relevant in biological systems, where cytochrome P450 enzymes play a key role in the metabolism of methoxylated compounds. nih.gov

In synthetic chemistry, various oxidizing agents can effect the demethylation of aromatic ethers. The mechanism of side-chain oxidation in alkylbenzenes, for example, is complex and involves the formation of intermediate benzylic radicals. libretexts.org While this is not a direct demethylation of a methoxy group, it highlights the reactivity of positions adjacent to an aromatic ring.

Research on the oxidation of methoxyflavones by human cytochrome P450 enzymes has shown that these compounds are primarily O-demethylated to form mono- and di-hydroxyflavones. nih.gov Molecular docking analyses suggest a preference for the interaction of the O-methoxy moiety with the active site of the enzyme, leading to the initial formation of hydroxyflavones. nih.gov

In a different approach, γ-alumina has been identified as a catalyst with high demethylation and demethoxylation performance for aromatic compounds bearing methoxy groups. google.com This method can be performed in the gas phase at elevated temperatures. google.com

Radical Reactions at Benzylic Positions in Alkyl Benzenes

The benzylic position, the carbon atom directly attached to a benzene ring, exhibits unique reactivity due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. ucalgary.capearson.com This enhanced stability makes the benzylic C-H bonds weaker than typical sp³ hybridized C-H bonds, rendering them susceptible to radical reactions. libretexts.org

Key Radical Reactions at the Benzylic Position:

Radical Halogenation: Benzylic C-H bonds can be readily halogenated, particularly brominated, under radical conditions. ucalgary.cakhanacademy.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. libretexts.orglibretexts.org The reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.orgpearson.com This selectivity for the benzylic position means that even in alkylbenzenes with longer side chains, halogenation occurs exclusively at the carbon adjacent to the ring. libretexts.orgkhanacademy.org

Oxidation: Alkyl side chains on a benzene ring are activated towards oxidation at the benzylic position. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkylbenzenes to benzoic acids, provided there is at least one hydrogen atom at the benzylic position. libretexts.orglibretexts.org Consequently, a tert-butylbenzene, which lacks a benzylic hydrogen, is inert to these conditions. libretexts.org The length of the alkyl chain is inconsequential, as the reaction cleaves the chain and oxidizes the benzylic carbon to a carboxylic acid. libretexts.orglibretexts.org

The stability of the benzyl radical is a key factor in these reactions. The unpaired electron can be delocalized into the π-system of the benzene ring, spreading the electron density over the benzylic carbon and the ortho and para positions of the ring. libretexts.orgpearson.com This resonance stabilization lowers the energy of the radical intermediate, facilitating its formation. libretexts.org

The reactivity of the benzylic position is of significant synthetic utility, as the introduced functional groups (halogens or carboxylic acids) can be further manipulated to create a wide range of substituted aromatic compounds. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H NMR spectroscopy for Benzene (B151609), (3-methoxy-1-propynyl)- would allow for the identification of all unique proton environments. The spectrum is expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) group adjacent to the ether oxygen, and the terminal methoxy (B1213986) group.

The aromatic protons on the monosubstituted benzene ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.4 ppm, as a complex multiplet. docbrown.info The protons of the methylene group (-CH₂-) are anticipated to resonate at approximately δ 4.2 ppm. Due to the absence of adjacent protons, this signal would likely appear as a singlet. The three protons of the methoxy group (-OCH₃) are expected to produce a sharp singlet further upfield, around δ 3.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, (3-methoxy-1-propynyl)-

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₆H₅)7.2 - 7.5Multiplet
Methylene (-C≡C-CH₂-O-)~4.2Singlet
Methoxy (-OCH₃)~3.4Singlet

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in Benzene, (3-methoxy-1-propynyl)- gives rise to a distinct signal.

The carbon atoms of the phenyl group are expected to resonate in the δ 128-132 ppm range for the C-H carbons and around δ 123 ppm for the ipso-carbon (the carbon attached to the propynyl (B12738560) group). docbrown.info The two sp-hybridized carbons of the alkyne functional group are characteristically found in the mid-field region of the spectrum, with predicted shifts around 80 and 90 ppm. rsc.org The methylene carbon (-CH₂-) signal is anticipated around δ 58-60 ppm, while the methoxy carbon (-OCH₃) would appear at a similar shift, approximately δ 56-58 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, (3-methoxy-1-propynyl)-

Carbon AtomPredicted Chemical Shift (δ, ppm)
C₆H₅ (ipso)~123
C₆H₅ (aromatic C-H)128 - 132
-C≡C-80 - 90
-CH₂-58 - 60
-OCH₃56 - 58

While ¹D NMR provides chemical shift data, 2D NMR experiments are indispensable for confirming the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations among the coupled protons within the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the aromatic, methylene, and methoxy groups to their corresponding carbon signals. For example, it would show a cross-peak between the ¹H signal at ~4.2 ppm and the ¹³C signal at ~58-60 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. Key HMBC correlations would be expected between the methylene protons (~4.2 ppm) and the two alkynyl carbons (~80-90 ppm), as well as the methoxy carbon (~56-58 ppm). Correlations from the aromatic protons to the nearest alkynyl carbon would also confirm the attachment of the side chain to the benzene ring.

In the absence of experimental data, computational methods, such as those employing Density Functional Theory (DFT), can be used to predict NMR chemical shifts. esisresearch.org By calculating the optimized molecular geometry and the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values. esisresearch.org Such calculations, like the Gauge-Including Atomic Orbital (GIAO) method, could provide a reliable predicted spectrum for Benzene, (3-methoxy-1-propynyl)- to aid in its identification or to compare against future experimental findings. esisresearch.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying specific functional groups.

Key characteristic vibrations for Benzene, (3-methoxy-1-propynyl)- would include:

Alkyne C≡C Stretch: A weak to medium intensity band in the IR spectrum between 2260 and 2100 cm⁻¹. This band is often stronger and more prominent in the Raman spectrum.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and methoxy groups are expected below 3000 cm⁻¹, usually in the 2975-2845 cm⁻¹ range. docbrown.info

Ether C-O Stretch: A strong band corresponding to the C-O-C stretching vibration is expected in the 1250-1000 cm⁻¹ region of the IR spectrum. rsc.org

Aromatic C=C Stretch: Two or more bands for the benzene ring C=C in-plane stretching vibrations are typically observed near 1600 and 1500 cm⁻¹. libretexts.orgdocbrown.info

The substitution pattern on the benzene ring can be deduced from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region of the IR spectrum. For a monosubstituted benzene ring, strong absorption bands are typically observed between 770-730 cm⁻¹ and 710-690 cm⁻¹. docbrown.info Raman spectroscopy is also sensitive to the "ring breathing" vibration, a symmetric stretching of the entire benzene ring, which for benzene itself appears at 992 cm⁻¹. mdpi.com The position of this and other ring vibrations can provide further evidence of monosubstitution.

Table 3: Predicted IR and Raman Vibrational Frequencies for Benzene, (3-methoxy-1-propynyl)-

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch2975 - 2845Medium
Alkyne C≡CStretch2260 - 2100Weak-Medium
Aromatic C=CRing Stretch~1600 & ~1500Medium
Ether C-OStretch1250 - 1000Strong
Aromatic C-HOut-of-plane bend770 - 690Strong

Advanced Spectroscopic Analysis of Benzene, (3-methoxy-1-propynyl)-

Following a comprehensive search of scientific literature and spectral databases, including the NIST WebBook, PubChem, and the AIST Spectral Database for Organic Compounds, specific experimental data for the advanced spectroscopic characterization of the compound Benzene, (3-methoxy-1-propynyl)- (CAS 6928-76-3) is not available.

The stringent requirement to focus solely on this specific chemical entity prevents the inclusion of data from analogous compounds such as phenyl propargyl ether or various propenyl isomers. The information necessary to populate the requested sections on alkyne stretching frequencies, methoxy group absorptions, Resonance Raman spectroscopy, mass spectrometry fragmentation, and UV-Visible electronic transitions for this precise molecule is not present in the accessed resources.

Therefore, the generation of a detailed article adhering to the provided outline is not possible at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. These methods can provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecular conformation.

Density Functional Theory (DFT) is a widely used computational method for geometry optimization due to its favorable balance of accuracy and computational cost. masterorganicchemistry.com This approach calculates the electron density of a system to determine its energy and, consequently, its most stable structure. For a molecule like Benzene (B151609), (3-methoxy-1-propynyl)-, DFT calculations, often employing functionals like B3LYP and a basis set such as 6-311G(d,p), would be used to find the minimum energy conformation. nih.gov

In a typical geometry optimization, the starting structure of the molecule is built and then the energy is minimized by systematically adjusting the atomic coordinates. For substituted benzenes, the planarity of the benzene ring and the orientation of the substituents are key parameters. In the case of di-ortho methoxy-substituted chromophores, DFT calculations have been used to identify different conformational isomers, such as "cis" and "trans" geometries based on the relative positions of the methoxy (B1213986) groups. researchgate.net For Benzene, (3-methoxy-1-propynyl)-, the orientation of the methoxy group and the propynyl (B12738560) chain relative to the phenyl ring would be of primary interest.

While specific data for Benzene, (3-methoxy-1-propynyl)- is not available, we can look at a computational study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide which utilized the B3LYP/6-311++G(d,p) level of theory for geometry optimization. mdpi.com The calculated bond lengths and angles in such studies are often compared with experimental X-ray diffraction data to validate the computational model. mdpi.com A similar approach would be invaluable for establishing the precise structure of Benzene, (3-methoxy-1-propynyl)-.

Table 1: Representative Calculated Bond Lengths and Angles for a Methoxy-Substituted Aromatic Compound

ParameterBondCalculated Value (Å or °)
Bond LengthC-O (methoxy)1.365
Bond LengthC-C (aromatic)1.390 - 1.405
Bond AngleC-O-C (methoxy)117.5
Dihedral AngleC-C-O-CVariable
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in computational studies of similar molecules.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous, albeit computationally intensive, approach to studying electronic structure. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can offer highly accurate descriptions of electron distribution, molecular orbitals, and electronic transitions. arxiv.org

In a study on hydroxylated graphane, ab initio calculations within the density functional theory framework were used to investigate the electronic properties, showing how the bandgap can be tuned by chemical modification. enea.it A similar approach for Benzene, (3-methoxy-1-propynyl)- would elucidate how the interplay between the methoxy and propynyl substituents modifies the electronic properties of the parent benzene molecule.

Aromaticity Analysis of Benzene Derivatives with Unsaturated Side Chains

Aromaticity is a fundamental concept in chemistry, and for benzene derivatives, it is important to understand how substituents affect the delocalization of π-electrons in the ring. Various computational methods are used to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) being a popular magnetic criterion. mdpi.com NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with negative values indicating aromaticity and positive values indicating anti-aromaticity. acs.org

The presence of an unsaturated side chain like the 3-methoxy-1-propynyl group is expected to influence the aromaticity of the benzene ring. The acetylenic part of the side chain can conjugate with the π-system of the benzene ring, potentially leading to a more delocalized system. However, the electronegativity of the oxygen in the methoxy group also plays a role. A computational analysis of Benzene, (3-methoxy-1-propynyl)- would likely involve calculating NICS values and other aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization. mdpi.com

Table 2: Comparison of Aromaticity Indices for Benzene and a Substituted Phenylacetylene (B144264) (Illustrative)

CompoundNICS(1) (ppm)HOMA
Benzene-10.21.00
Phenylacetylene-9.80.98
Note: The data in this table is for illustrative purposes and represents typical values. The actual values for Benzene, (3-methoxy-1-propynyl)- would require specific calculations.

Thermochemical Properties and Energetic Studies

The stability and reactivity of a molecule are governed by its thermochemical properties. Computational chemistry offers methods to calculate these properties, providing insights into the molecule's behavior in chemical reactions.

The heat of formation (ΔHf°) is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a molecule. While experimental determination can be challenging, computational methods can provide reliable estimates. For instance, the heat of formation of phenylacetylene has been a subject of interest in thermochemical studies.

For Benzene, (3-methoxy-1-propynyl)-, the heat of formation would be influenced by the stabilizing effect of the aromatic ring and the energetic contributions of the methoxy and propynyl substituents. The calculation would typically involve optimizing the geometry of the molecule and its constituent elements and then calculating their total energies. The difference between the energy of the molecule and the sum of the energies of its elements gives the heat of formation.

Understanding the mechanism of a chemical reaction requires the characterization of the potential energy surface (PES), including the structures of reactants, products, intermediates, and transition states. Computational methods are invaluable for mapping out reaction energy profiles.

For a molecule like Benzene, (3-methoxy-1-propynyl)-, one could investigate various reactions, such as electrophilic addition to the triple bond or substitution on the aromatic ring. A computational study of the reaction of the phenylethynyl radical with allene (B1206475) and methylacetylene has provided detailed insights into the reaction pathways, intermediates, and reaction energies. acs.org The study employed calculations to map the potential energy surface and identify the most favorable reaction channels. acs.org

A similar computational investigation for Benzene, (3-methoxy-1-propynyl)- would involve locating the transition state for a given reaction, which is a first-order saddle point on the PES. The energy of the transition state relative to the reactants gives the activation energy, a crucial parameter for determining the reaction rate. For example, a study on the formation of surface methoxy species in zeolites used DFT to calculate reaction energies and activation barriers for various proposed pathways. rsc.orgresearchgate.net

Studies of Intermolecular Interactions and Solvation Effects

The non-covalent interactions of "Benzene, (3-methoxy-1-propynyl)-" with itself and with other molecules, including solvents, are crucial for understanding its physical properties and behavior in solution. Computational methods are instrumental in dissecting these complex interactions.

Intermolecular Interactions:

The structure of "Benzene, (3-methoxy-1-propynyl)-" suggests several types of intermolecular interactions can occur. The phenyl group allows for π-π stacking and CH-π interactions. The methoxy group can act as a hydrogen bond acceptor, while the alkyne's π system can also participate in various non-covalent interactions.

CH/π interactions, where a C-H bond interacts with a π-system, are also expected to be important. Ab initio molecular orbital (MO) calculations on systems like methane (B114726) and ethene have shown that these interactions have significant electrostatic and charge-transfer components. psu.edu

Solvation Effects:

The way a molecule interacts with a solvent can significantly influence its reactivity and conformational preferences. Computational chemistry models solvation effects through two main approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com These models are computationally efficient and are often used to study how the solvent environment affects the energies of reactants, products, and transition states. For example, studies on aryl halide aminations have shown that the activation free energies can decrease significantly with increasing solvent dielectric constant. nih.gov

Explicit solvent models involve including a number of individual solvent molecules around the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. Hybrid models that combine explicit and implicit approaches are also used to balance accuracy and computational cost. mdpi.com A study on the interaction energies in binary mixtures of organic solvents like benzene with ethanol (B145695) and methanol (B129727) using Density Functional Theory (DFT) has shown how specific interactions can be quantified. neliti.com

Below is an illustrative table of calculated interaction energies for benzene in different solvents, demonstrating the type of data obtained from computational studies.

SolventInteraction Energy (kJ/mol)Computational Method
Ethanol (1:1 mixture)-384.64DFT/B3LYP/6-31G
Methanol (1:1 mixture)-345.61DFT/B3LYP/6-31G

This table is illustrative and based on data for benzene from a computational study. neliti.com The values represent the total energy of the mixture.

Analysis of Electronic Properties, Charge Distribution, and Charge Transfer

The electronic nature of "Benzene, (3-methoxy-1-propynyl)-" is determined by the interplay of the aromatic ring, the electron-donating methoxy group, and the electron-withdrawing alkyne substituent. Computational methods can quantify these effects.

Electronic Properties and Charge Distribution:

DFT and other quantum chemical methods can be used to calculate various electronic properties, such as molecular orbital energies (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges. The HOMO-LUMO gap is an indicator of chemical reactivity, while the MEP provides a visual representation of the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Studies on methoxy-substituted compounds have shown that the methoxy group generally acts as a π-donor, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. nih.gov This electronic rearrangement can significantly influence the molecular dipole moment. nih.gov Natural Bond Orbital (NBO) analysis is a common technique to study charge distribution and delocalization within a molecule.

Charge Transfer:

Charge transfer is a key concept in understanding electronic transitions and reactivity. In molecules with both electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) can occur upon electronic excitation. For "Benzene, (3-methoxy-1-propynyl)-", the methoxy group can act as a donor and the propynyl group, along with the phenyl ring, can act as an acceptor.

Computational studies on donor-acceptor systems often employ Time-Dependent DFT (TD-DFT) to simulate electronic absorption spectra and analyze the nature of excited states. nih.gov Charge density difference (CDD) plots can visually represent the redistribution of electron density upon excitation, highlighting the charge transfer character of electronic transitions. nih.gov Studies on iridium(III) complexes have demonstrated how the interplay of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) can be dissected using computational methods. researchgate.netmdpi.com

The following table illustrates the kind of data that can be obtained from NBO analysis for a substituted benzene, showing the charge distribution on different atoms.

Atom/GroupCalculated NBO Charge (a.u.)Compound (Analogous System)
Benzene Ring-0.15Phenol (B47542)
Oxygen-0.75
Hydrogen (of OH)+0.45

This table is illustrative and based on general knowledge of NBO charges for phenol as an example of a substituted benzene.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including identifying transition states and intermediates. acs.orgrsc.org For "Benzene, (3-methoxy-1-propynyl)-", computational studies could explore various potential reactions, such as electrophilic additions to the alkyne, electrophilic aromatic substitution, and metal-catalyzed transformations.

The general approach involves mapping the potential energy surface (PES) of a reaction. Stationary points on the PES, including reactants, products, intermediates, and transition states, are located and their energies calculated. The intrinsic reaction coordinate (IRC) is then often calculated to confirm that a transition state connects the intended reactants and products. researchgate.net

For example, a computational study of alkyne hydroselenation reactions confirmed a concerted pathway for the uncatalyzed gas-phase reaction. researchgate.net Similarly, the mechanism of palladium-catalyzed bisselenation of methylacetylene was investigated using DFT, revealing the involvement of oxidative addition, insertion, and reductive elimination steps. researchgate.net

In the context of "Benzene, (3-methoxy-1-propynyl)-", computational studies could investigate reactions such as:

Hydration/Hydrohalogenation of the Alkyne: Determining the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the stereoselectivity of the reaction.

Cycloaddition Reactions: Investigating the feasibility and stereochemical outcome of [3+2] or other cycloadditions involving the alkyne moiety.

Electrophilic Aromatic Substitution: Predicting the preferred position of substitution on the benzene ring, considering the directing effects of the methoxy and propynyl groups.

The following table provides an example of calculated activation energies for different proposed reaction mechanisms, a common output of computational reaction mechanism studies.

ReactionProposed MechanismCalculated Activation Energy (kcal/mol)Computational Method
Alkylation of Benzene with Propylene (B89431)Consecutive (Stepwise)294 kJ/mol (~70.3 kcal/mol)DFT/B3LYP/6-31G*
Associative (One-step)106 kJ/mol (~25.3 kcal/mol)

This table is based on data for the alkylation of benzene with propylene over an H-beta zeolite catalyst. acs.org

Chemical Transformations and Derivative Synthesis

Chemical Modifications of the Alkyne Moiety

The carbon-carbon triple bond is a hub of reactivity, amenable to additions, cycloadditions, and other modifications.

While direct experimental data on the hydration and hydroamination of Benzene (B151609), (3-methoxy-1-propynyl)- is not extensively documented, the reactivity of terminal alkynes is well-established, allowing for predictable synthetic outcomes.

Hydration: The addition of water across the alkyne can be achieved with distinct regioselectivity depending on the catalytic system. libretexts.orgmasterorganicchemistry.com

Markovnikov Hydration: Catalyzed by mercury(II) sulfate (B86663) in aqueous sulfuric acid, the hydration of a terminal alkyne like Benzene, (3-methoxy-1-propynyl)- is expected to follow Markovnikov's rule. libretexts.org This process initially forms an enol intermediate where the hydroxyl group is on the more substituted carbon, which then rapidly tautomerizes to the more stable ketone. lumenlearning.comlibretexts.org The predicted product is a methyl ketone, specifically 1-phenyl-3-methoxy-1-propanone. libretexts.orgyoutube.com

Anti-Markovnikov Hydration: A complementary strategy involves hydroboration-oxidation. masterorganicchemistry.com Using a sterically hindered borane (B79455) like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide in a basic solution, results in the anti-Markovnikov addition of water. youtube.comlibretexts.org This process yields an aldehyde after tautomerization of the intermediate enol. youtube.com For Benzene, (3-methoxy-1-propynyl)- , this would produce 3-phenyl-3-methoxypropanal.

Hydroamination: The direct addition of an N-H bond across the alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. libretexts.orgnih.govwikipedia.org This transformation is typically catalyzed by various transition metals.

Catalytic Systems: A broad range of catalysts, including those based on gold, palladium, rhodium, titanium, and lanthanides, have been developed for the intermolecular hydroamination of alkynes. libretexts.orgacs.orgfrontiersin.org

Product Formation: The reaction of a terminal alkyne with a primary amine generally yields an imine after tautomerization of the initial enamine product. Secondary amines react to form stable enamines. libretexts.orgnih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. nih.govacs.orgresearchgate.net For instance, many late transition metal catalysts favor the Markovnikov product. acs.org

The addition of halogens (Cl₂, Br₂) to the alkyne moiety can be controlled to yield either di- or tetra-halogenated products. The reaction of alkynes with halogens is generally slower than that of alkenes. acs.org

Dihalogenation: The addition of one equivalent of a halogen, such as bromine, typically proceeds through a cyclic halonium ion intermediate. This leads to anti-addition, forming a trans-dihaloalkene. lumenlearning.comacs.org For Benzene, (3-methoxy-1-propynyl)- , this would result in the formation of (E)-1,2-dihalo-3-methoxy-1-phenyl-1-propene.

Tetrahalogenation: The use of a second equivalent of the halogenating agent can further react with the dihaloalkene to produce the corresponding tetrahaloalkane. acs.org

Enzymatic Halogenation: Novel approaches include the use of flavin-dependent halogenases (FDHs) which have been shown to be capable of the chemoselective halogenation of terminal alkynes. acs.org This biocatalytic method offers potential for high selectivity under mild conditions. acs.org

The terminal alkyne is an excellent participant in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. In contrast, the copper(I)-catalyzed variant is significantly faster and exclusively produces the 1,4-disubstituted triazole isomer under mild conditions, often in aqueous solutions. libretexts.orglibretexts.org The reaction tolerates a wide variety of functional groups, making it exceptionally versatile for derivative synthesis. libretexts.org

The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide through a six-membered copper metallacycle to form the triazole product. libretexts.org

Catalyst SystemReactantsConditionsProductKey FindingReference
Cu(I) generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate)Terminal Alkyne + Organic AzideAqueous solutions, room temperature1,4-Disubstituted 1,2,3-triazoleClassic "click" conditions, high yield and regioselectivity. libretexts.orgnih.gov
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Benzyl azide + Phenylacetylene (B144264)Neat, room temperature, low catalyst loading (ppm levels)1-Benzyl-4-phenyl-1H-1,2,3-triazoleHighly active polynuclear copper(I) catalyst, quantitative yield in minutes. libretexts.org
Encapsulated Copper(I)-NHC catalyst with Cucurbit nih.govuril (CB nih.gov)Alkyne + AzideAqueous buffer1,4-Disubstituted 1,2,3-triazoleCatalytic activity is "caged" by CB nih.gov and can be activated on demand by adding a signal molecule, allowing for temporal control. acs.org

Transformations Involving the Methoxy (B1213986) Group

The methoxy group in Benzene, (3-methoxy-1-propynyl)- is a propargylic methyl ether. Cleavage of this C-O bond is a key transformation to unmask the corresponding propargyl alcohol, 3-phenyl-1-propyn-3-ol. This deprotection is distinct from the cleavage of aryl methyl ethers, which would yield phenols. wikipedia.orgresearchgate.net A variety of reagents have been developed for the cleavage of ethers, including those suitable for propargylic systems.

Titanium-Based Reagents: Low-valent titanium reagents, generated from systems like Ti(O-i-Pr)₄/TMSCl/Mg, have been shown to effectively catalyze the depropargylation of ethers to yield the parent alcohols under mild conditions. researchgate.netfigshare.com

Reductive Cleavage: Propargylic ethers can undergo reductive cleavage of the C-O bond using alkali metals like sodium or lithium, followed by treatment with an electrophile. researchgate.net

Lewis and Brønsted Acids: Traditional ether cleavage reagents like boron tribromide (BBr₃) or strong acids like HBr can also be employed, although their use may be limited by the potential for side reactions with the alkyne moiety under harsh conditions. acs.orgcommonorganicchemistry.com

Derivatization of the Aromatic Ring System

The phenyl group can undergo electrophilic aromatic substitution (EAS) to introduce a wide range of functional groups. The regiochemical outcome is dictated by the directing effect of the existing (3-methoxy-1-propynyl)- substituent.

Directing Effects: The -(C≡C-CH₂OCH₃) group is attached to the benzene ring via an sp³-hybridized carbon. It is not in direct conjugation with the ring and does not possess a strong resonance-donating or withdrawing atom at the benzylic position. Therefore, it is classified as a weakly activating group that acts as an ortho, para-director, primarily through inductive and hyperconjugative effects, similar to an alkyl group. libretexts.orglibretexts.org Stronger activating groups would typically win out in directing substitution if multiple substituents were present. libretexts.org

Key EAS reactions applicable to the aromatic ring include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using X₂ and a Lewis acid catalyst (e.g., FeX₃) would yield a mixture of ortho- and para-halophenyl derivatives. nih.gov

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), leading to ortho-nitro and para-nitro isomers. libretexts.org

Friedel-Crafts Acylation: The addition of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) is a reliable method for introducing a ketone moiety onto the ring at the ortho and para positions. This reaction is generally preferred over alkylation due to its resistance to polyalkylation and rearrangements. nih.govnih.gov

Synthesis of Complex Polycyclic Aromatic and Heterocyclic Compounds

The alkyne functionality in (3-methoxy-1-propynyl)benzene and its structural analogs, aryl propargyl ethers, serves as a powerful handle for the synthesis of complex fused ring systems through intramolecular cyclization reactions.

Aryl propargyl ethers, which are structurally analogous to (3-methoxy-1-propynyl)benzene, are common precursors for the synthesis of 2H-chromenes (a class of benzopyrans). This transformation is typically an intramolecular hydroarylation or electrophilic cyclization, which proceeds via a 6-endo-dig pathway. nih.govorganic-chemistry.org A variety of metal catalysts, including gold, silver, indium, and iodine-based reagents, have been shown to effectively promote this cyclization. msu.edunih.gov

The general mechanism involves the activation of the alkyne by the catalyst, followed by a nucleophilic attack from the aromatic ring at the ortho position. organic-chemistry.org Subsequent steps lead to the formation of the new heterocyclic ring and regeneration of the aromatic system. nih.gov

Research has shown that substituents on the aromatic ring can influence the reaction. For example, a methoxy group on the phenyl ring, particularly at the meta position relative to the propargyl ether, can lower the energy barrier for the 6-endo cyclization pathway. organic-chemistry.org

Table 2: Catalytic Systems for the Synthesis of 2H-Chromenes from Aryl Propargyl Ethers

Catalyst / ReagentSubstrate ScopeKey Findings & ConditionsYieldReference(s)
Ph₃PAuNTf₂Electron-rich and electron-deficient aryl propargyl ethersVersatile catalyst, reactions at 25 °C. Higher catalyst loading (4 mol%) and temperature (70 °C) for deactivated arenes.Good to Excellent nih.gov
I₂ or IClAryl or olefin-terminated propargyl ethersMild electrophilic cyclization. Unsuccessful for alkyl-terminated alkynes with I₂/ICl, but PhSeBr works.Excellent msu.edunih.gov
InI₃Phenyl propargyl etherTheoretical studies show InI₃ is the likely catalytic species, favoring the 6-endo-dig cyclization to form 2H-chromene.N/A (Theoretical) organic-chemistry.org
Silver (Ag) saltsS-aryl propargyl sulfidesA stoichiometric amount of silver salt was required to activate the catalyst for the cycloisomerization reaction.N/A nih.gov
Oxone / Diorganyl DiselenidesPropargylic aryl ethersRadical or electrophilic cyclization to form 3-(phenylselanyl)-2H-chromenes.50-98% acs.orgrsc.org
Potassium tert-butoxide(2-Propargyl ether) aryliminesBase-mediated intramolecular cyclization proceeds smoothly at room temperature.Good researchgate.net

This synthetic strategy provides a direct and atom-economical route to the chromene scaffold, a core structure in many natural products and biologically active molecules. The ability to use variously substituted aryl propargyl ethers allows for the creation of a diverse library of chromene derivatives. nih.gov

Advanced Applications in Chemical Sciences

Synthetic Utility as Precursors and Intermediates in Complex Organic Synthesis

The presence of the propargyl moiety is central to the synthetic utility of Benzene (B151609), (3-methoxy-1-propynyl)-. Propargyl groups are highly valued in organic synthesis due to their reactivity and ability to participate in a diverse array of chemical reactions. This makes the parent compound a useful building block for more complex molecules.

The terminal alkyne in Benzene, (3-methoxy-1-propynyl)- serves as a linchpin for the construction of novel and complex molecular frameworks. Alkynes are known to undergo a variety of coupling reactions, such as Sonogashira, Glaser, and Eglinton couplings, which allow for the formation of carbon-carbon bonds and the assembly of larger, more intricate structures. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The propargyl group itself is a precursor to a variety of other functional groups. For instance, the alkyne can be stereoselectively hydrogenated to yield either the corresponding (Z)- or (E)-alkene, providing a pathway to different geometric isomers. rsc.org Furthermore, the propargyl moiety can participate in cycloaddition reactions, such as the [2+2+2] cyclotrimerization of alkynes, to generate substituted benzene rings, a key strategy in the synthesis of C3-symmetric molecules. rsc.org The reactivity of the propargyl group is summarized in the table below.

Reaction TypeReagents/CatalystProduct Type
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst, amine baseAryl- or vinyl-substituted alkynes
Glaser CouplingCu(I) or Cu(II) salt, oxidant (e.g., O2)Symmetrical diynes
Alkyne MetathesisMetal-alkylidyne catalyst (e.g., Mo, W)Internal alkynes
Click Chemistry (CuAAC)Cu(I) catalyst1,2,3-Triazoles
Partial HydrogenationLindlar's catalyst or Na/NH3(Z)- or (E)-Alkenes
[2+2+2] CyclotrimerizationTransition metal catalyst (e.g., Co, Ni, Rh)Substituted benzenes

This table illustrates the potential transformations of the propargyl group in Benzene, (3-methoxy-1-propynyl)- based on established alkyne chemistry.

In the context of multistep synthesis, the order of reactions is critical, and Benzene, (3-methoxy-1-propynyl)- offers strategic advantages. The methoxy (B1213986) group on the phenyl ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions, which can be used to introduce additional functionality to the aromatic core in a controlled manner. libretexts.org The alkyne functionality is generally stable under many reaction conditions used to modify the aromatic ring, allowing for its preservation for later-stage transformations.

The interplay between the reactivity of the aromatic ring and the alkyne allows for divergent synthetic strategies, where a single starting material can be converted into a variety of different products. For example, the aromatic ring could first be functionalized, followed by elaboration of the propargyl side chain, or vice versa. This versatility is a hallmark of a useful intermediate in complex synthesis. libretexts.org

Contributions to Materials Science and Engineering

The chemical functionalities of Benzene, (3-methoxy-1-propynyl)- also lend themselves to applications in materials science, particularly in the development of advanced polymers and the functionalization of nanomaterials.

The terminal alkyne of Benzene, (3-methoxy-1-propynyl)- makes it a suitable monomer for polymerization reactions. For instance, the cyclotrimerization of diynes is a powerful method for creating cross-linked polyphenylene networks. rsc.org While the title compound is a monoyne, it could be copolymerized with diynes to control the cross-linking density and thus the material properties of the resulting polymer. Such polymers often exhibit high thermal stability and can have interesting electronic and photophysical properties.

The alkyne group provides a chemical handle for the surface functionalization of nanomaterials. For example, alkynes can be used for the rapid and simple surface modification of gold nanoparticles. nih.govacs.org This functionalization can be used to impart new properties to the nanoparticles, such as improved stability, biocompatibility, or catalytic activity. The reaction of terminal alkynes with nanoparticle surfaces can proceed under mild conditions, making it a versatile method for creating advanced nanomaterials. nih.govacs.org

In the realm of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures, alkyne-containing building blocks are of significant interest. While the direct use of Benzene, (3-methoxy-1-propynyl)- in COF synthesis is not documented, its structural motifs are relevant. The synthesis of COFs often relies on the precise geometric arrangement of organic building blocks. nih.govacs.org The linear geometry of the alkyne in Benzene, (3-methoxy-1-propynyl)- could be exploited in the design of new COF structures.

Role in Catalysis Research and Ligand Design

The propargyl group and the substituted phenyl ring of Benzene, (3-methoxy-1-propynyl)- make it a potential candidate for the development of novel ligands for catalysis. The alkyne can coordinate to metal centers, and the methoxy-substituted phenyl ring can be further functionalized to create multidentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by modifying the substituents on the aromatic ring.

Propargyl-containing compounds have been used in the design of ligands for a variety of catalytic reactions, including hydrogenation and hydration reactions. acs.orgnih.gov For example, the interaction between a metal center and an alkyne can be crucial for the catalytic cycle. The steric and electronic environment around the metal can be precisely controlled by the ligand structure, influencing the selectivity and efficiency of the catalyst.

Intermediates for Specialty Chemicals and Industrial Applications

The utility of a chemical compound as an intermediate is determined by its reactivity and the ability of its functional groups to participate in further chemical transformations. In the case of Benzene, (3-methoxy-1-propynyl)-, the alkyne (propynyl) group is a key site for chemical reactions. Alkynes can undergo a variety of transformations, including hydrogenation, hydration, and various coupling reactions, which could theoretically allow for the synthesis of a range of downstream products.

Despite this potential, detailed research findings specifically outlining the role of Benzene, (3-methoxy-1-propynyl)- as a precursor to commercially significant specialty chemicals are limited. Its structural relatives, such as phenylpropyne and other benzene derivatives, are more commonly cited in chemical literature as intermediates. For instance, 3-phenyl-1-propyne (B125596) is noted as a starting reagent in the synthesis of other organic compounds. sigmaaldrich.com Similarly, other methoxy-substituted benzene derivatives are utilized in the production of various materials.

The industrial application of a specific chemical intermediate is often linked to its role in the synthesis of high-value products such as pharmaceuticals, agrochemicals, or polymers. A Chinese patent describes the synthesis of 3-methoxypropiophenone as a key intermediate for the pharmaceutical compound tapentadol (B1681240) hydrochloride. google.com However, this synthesis does not utilize Benzene, (3-methoxy-1-propynyl)- as a starting material.

While the potential for Benzene, (3-methoxy-1-propynyl)- to act as an intermediate exists from a chemical standpoint, there is a lack of substantial published research or industrial records to detail its specific applications in the production of specialty chemicals. Further research and development would be necessary to establish its role and viability as a key intermediate in various chemical industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzene, (3-methoxy-1-propynyl)-, and how can reaction efficiency be validated?

  • Methodology : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl halide. For example, coupling 3-methoxypropyne with iodobenzene under inert conditions (e.g., Pd(PPh₃)₄, CuI, and a base like Et₃N) . Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate efficiency using NMR (¹H/¹³C) and FTIR to confirm structural integrity, comparing spectral data with NIST reference libraries .

Q. How can researchers characterize the electronic and steric effects of the methoxy and propynyl substituents in this compound?

  • Methodology :

  • Electron Density Analysis : Use UV-Vis spectroscopy to assess conjugation effects. The methoxy group’s electron-donating nature and the propynyl group’s electron-withdrawing properties alter the benzene ring’s π-electron distribution, detectable via shifts in absorption maxima .
  • Steric Effects : Perform X-ray crystallography to determine bond angles and distances. Compare with computational models (e.g., DFT calculations using Gaussian or ORCA) to quantify steric hindrance .

Q. What safety protocols are critical when handling Benzene, (3-methoxy-1-propynyl)-, given structural analogs’ toxicity profiles?

  • Methodology :

  • Toxicity Mitigation : While direct toxicity data for this compound is limited, structural analogs (e.g., benzene derivatives) suggest risks of bone marrow suppression and carcinogenicity . Use fume hoods , glove boxes , and PPE (nitrile gloves, lab coats) to minimize inhalation and dermal exposure.
  • Waste Disposal : Follow EPA guidelines for halogenated organics. Quantify residual traces in lab waste using HPLC-MS to ensure compliance with permissible limits (e.g., <5 ppb in water) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Benzene, (3-methoxy-1-propynyl)-, in catalytic systems?

  • Methodology :

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO). The methoxy group lowers the LUMO energy, enhancing electrophilic substitution reactivity. Compare activation energies for pathways like electrophilic aromatic substitution vs. alkyne cyclization .
  • Catalytic Screening : Simulate interactions with transition-metal catalysts (e.g., Pd, Cu) using molecular docking software (AutoDock Vina). Validate predictions experimentally via kinetic studies under varying temperatures and catalyst loadings .

Q. What role does this compound play in designing bioactive molecules, and how can its derivatives be screened for activity?

  • Methodology :

  • Derivative Synthesis : Functionalize the propynyl group via click chemistry (e.g., Huisgen cycloaddition with azides) to generate triazole-linked analogs. Optimize reaction conditions (CuSO₄/NaAsc, 50°C) for regioselectivity .
  • Bioactivity Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays . Compare IC₅₀ values with parent compound to identify structure-activity relationships (SAR). Pair with molecular dynamics simulations to assess binding to biological targets (e.g., tubulin) .

Q. How do solvent interactions influence the stability of Benzene, (3-methoxy-1-propynyl)-, in supramolecular assemblies?

  • Methodology :

  • Solvent Polarity Studies : Measure solubility in aprotic (DMSO, THF) vs. protic (MeOH, H₂O) solvents via gravimetric analysis . Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
  • Supramolecular Assembly : Co-crystallize the compound with host molecules (e.g., cyclodextrins) and analyze via single-crystal XRD . Compare with NMR titration data to quantify binding constants (Kₐ) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : and report conflicting optimal temperatures for Sonogashira coupling (60–80°C vs. room temperature). Resolve by testing both conditions with DoE (Design of Experiments) to identify temperature’s impact on side-product formation .
  • Toxicity Uncertainty : While highlights benzene’s carcinogenicity, derivatives may exhibit reduced toxicity. Conduct Ames tests and micronucleus assays to assess genotoxicity specifically for this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.